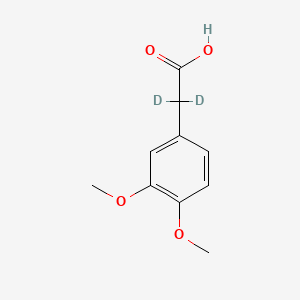

3,4-Dimethoxyphenylacetic acid-d2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWQRULBZETB-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetic-2,2-D2 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetic-2,2-D2 acid, also known as deuterated homoveratric acid, is the deuterium-labeled form of 3,4-dimethoxyphenylacetic acid (homoveratric acid). This stable isotope-labeled compound serves as an invaluable tool in analytical and metabolic research, particularly in the field of neuropharmacology and drug development. Its chemical inertness and mass shift from the unlabeled analog make it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its properties, synthesis, applications, and its role in the context of dopamine metabolism.

Chemical and Physical Properties

3,4-Dimethoxyphenylacetic-2,2-D2 acid is a white to off-white crystalline powder. The introduction of two deuterium atoms at the alpha-position of the carboxylic acid moiety results in a higher molecular weight compared to its non-deuterated counterpart, which is the key feature for its use as an internal standard.

| Property | Value |

| Chemical Formula | C₁₀H₁₀D₂O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 19031-58-4 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid

The synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is typically achieved through an acid- or base-catalyzed hydrogen-deuterium exchange reaction at the α-position of the carboxylic acid. The following is a generalized experimental protocol based on established methods for α-deuteration of phenylacetic acid derivatives.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Potassium carbonate (K₂CO₃) or Deuterated sulfuric acid (D₂SO₄)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid (1.0 g, 5.1 mmol) in deuterium oxide (20 mL).

-

Base-Catalyzed Exchange: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 g).

-

Reflux: Heat the mixture to reflux and maintain for 24-48 hours to allow for complete hydrogen-deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the singlet corresponding to the α-protons.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture to a pH of ~2 with a dilute solution of deuterated sulfuric acid in D₂O.

-

Extraction: Extract the product from the aqueous solution with three portions of diethyl ether (3 x 30 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 3,4-Dimethoxyphenylacetic-2,2-D2 acid as a white crystalline solid.

Quantitative Analysis of Dopamine Metabolites using 3,4-Dimethoxyphenylacetic-2,2-D2 Acid as an Internal Standard

This protocol outlines the use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid as an internal standard for the quantification of homoveratric acid (HVA), a key dopamine metabolite, in biological samples (e.g., plasma, urine, or cerebrospinal fluid) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Methods:

-

Sample Preparation:

-

To 100 µL of the biological sample, add 10 µL of a known concentration of 3,4-Dimethoxyphenylacetic-2,2-D2 acid solution (internal standard).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Homoveratric acid (HVA): [M-H]⁻ precursor ion → product ion

-

3,4-Dimethoxyphenylacetic-2,2-D2 acid (Internal Standard): [M-H]⁻ precursor ion → product ion

-

-

Data Analysis:

The concentration of HVA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of HVA and a fixed concentration of the internal standard.

Data Presentation

The use of a deuterated internal standard like 3,4-Dimethoxyphenylacetic-2,2-D2 acid significantly improves the accuracy and precision of quantitative assays. Below is a table summarizing typical performance characteristics of an LC-MS/MS method for HVA analysis using this internal standard.

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85 - 115% |

Signaling Pathway

Homoveratric acid is a major terminal metabolite of dopamine, a critical neurotransmitter in the central nervous system. The metabolic pathway involves two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO).

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of dopamine metabolites using a deuterated internal standard.

Conclusion

3,4-Dimethoxyphenylacetic-2,2-D2 acid is an essential tool for researchers in neuropharmacology and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for dopamine metabolites. Understanding its properties, synthesis, and application in the context of dopamine's metabolic pathways is crucial for advancing research into neurological disorders and the development of novel therapeutics.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Homoveratric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated homoveratric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the use of isotopically labeled compounds. This document outlines the key properties, experimental protocols for synthesis and analysis, and relevant biochemical pathways.

Introduction

Homoveratric acid, also known as (3,4-dimethoxyphenyl)acetic acid, is a phenylacetic acid derivative and a known human metabolite.[1] Its deuterated analogues are valuable tools in various scientific disciplines, including pharmaceutical research, metabolic studies, and analytical chemistry.[2][3][4] The substitution of hydrogen with its stable isotope, deuterium, can alter the physicochemical properties of the molecule, which can be leveraged for mechanistic studies, improving pharmacokinetic profiles (the kinetic isotope effect), and as internal standards in quantitative mass spectrometry.[5][6]

This guide will focus on the properties of homoveratric acid deuterated at various positions, providing a comparative analysis with its non-deuterated counterpart.

Physical and Chemical Properties

The introduction of deuterium atoms into the homoveratric acid structure results in a predictable increase in molecular weight and can subtly influence other physical and chemical properties. The following tables summarize these properties.

Table 1: General Properties of Homoveratric Acid and its Deuterated Analogues

| Property | Homoveratric Acid (Non-deuterated) | Deuterated Homoveratric Acid (Representative) |

| Synonyms | (3,4-Dimethoxyphenyl)acetic acid | - |

| Molecular Formula | C₁₀H₁₂O₄[1][7][8] | e.g., C₁₀H₁₁DO₄ (carboxyl-d) |

| Molecular Weight | 196.20 g/mol [1][7][8] | Increases by ~1.006 Da per D atom |

| Appearance | Light beige or white to light yellow solid/powder[7] | Expected to be similar |

| CAS Number | 93-40-3[8] | Varies with deuteration pattern |

Table 2: Physicochemical Data of Homoveratric Acid and Predicted Data for its Deuterated Forms

| Property | Homoveratric Acid (Non-deuterated) | Carboxyl-d Homoveratric Acid | Methylene-d₂ Homoveratric Acid |

| Molecular Weight ( g/mol ) | 196.20 | 197.21 | 198.21 |

| Melting Point (°C) | 96 - 101 | Expected to be similar | Expected to be similar |

| Boiling Point (°C) | 327 | Expected to be similar | Expected to be similar |

| pKa | ~4.34[7] | Expected to be slightly higher (~4.8)[9] | ~4.34 |

| Solubility | Very soluble in water[7] | Expected to have subtly different solubility in hydrogen-bonding solvents[10] | Expected to be very similar |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of deuterated homoveratric acid are crucial for its application in research.

This protocol describes a straightforward method for deuterating the carboxylic acid group via hydrogen-deuterium exchange.

Materials:

-

Homoveratric acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous solvent (e.g., dioxane or THF)

-

Rotary evaporator

-

High-vacuum line

Procedure:

-

Dissolve 1 gram of homoveratric acid in a minimal amount of anhydrous dioxane in a round-bottom flask.

-

Add a 10-fold molar excess of deuterium oxide (D₂O) to the solution.

-

Stir the mixture at room temperature for 12 hours to allow for H/D exchange at the carboxylic acid position.

-

Remove the solvent and excess D₂O under reduced pressure using a rotary evaporator.

-

To ensure complete exchange, re-dissolve the residue in a fresh portion of D₂O and repeat the evaporation step. This is typically done three times.

-

Dry the resulting solid under a high vacuum for 24 hours to yield carboxyl-d homoveratric acid.

-

Confirm the isotopic enrichment and purity using NMR spectroscopy and mass spectrometry.

NMR is a primary technique for confirming the position and extent of deuteration.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated homoveratric acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

For carboxyl-d homoveratric acid, the characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) will be significantly diminished or absent.

-

Integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration.

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon atom of the deuterated functional group (e.g., the carboxyl carbon) will exhibit a triplet multiplicity due to C-D coupling if observed under appropriate conditions.

Mass spectrometry is used to confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Instrumentation:

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Procedure:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Compare the mass of the molecular ion ([M-H]⁻ or [M+H]⁺) of the deuterated sample to the non-deuterated homoveratric acid.

-

The mass shift should correspond to the number of deuterium atoms incorporated (approximately 1.006 Da per deuterium). For example, the [M-H]⁻ ion for carboxyl-d homoveratric acid should appear at m/z ≈ 196.08, compared to ≈ 195.07 for the non-deuterated compound.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for synthesizing and analyzing deuterated homoveratric acid, and its place within a relevant metabolic pathway.

Caption: Experimental workflow for the synthesis and analysis of deuterated homoveratric acid.

Caption: Simplified metabolic context of homovanillic acid and the utility of its deuterated analogues.

References

- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Studies with deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | MDPI [mdpi.com]

- 5. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 6. An overview of hydrogen deuterium exchange mass spectrometry (HDX-MS) in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Homoveratric acid(93-40-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. faculty.tru.ca [faculty.tru.ca]

- 10. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetic-2,2-D2 Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetic-2,2-D2 acid (CAS Number: 19031-58-4) is the deuterium-labeled form of 3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid. This stable isotope-labeled compound is a valuable tool in pharmaceutical research and development, particularly in studies involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. Its non-deuterated counterpart, homoveratric acid, is a known metabolite of dopamine, a critical neurotransmitter. The strategic incorporation of deuterium at the alpha-position of the carboxylic acid provides a means to investigate the kinetic isotope effect on metabolic pathways and enhance the analytical tracking of the molecule in biological systems.

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, including its physicochemical properties, synthesis, applications in research, and its role in relevant biological pathways.

Data Presentation

Physicochemical Properties

| Property | 3,4-Dimethoxyphenylacetic-2,2-D2 Acid | 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) |

| CAS Number | 19031-58-4[1] | 93-40-3 |

| Molecular Formula | C₁₀H₁₀D₂O₄[1] | C₁₀H₁₂O₄ |

| Molecular Weight | 198.21 g/mol [1] | 196.20 g/mol |

| Appearance | Crystals[1] | White to beige powder |

| Melting Point | Not specified | 96-98 °C |

Isotopic Purity

| Property | Value |

| Isotopic Enrichment | Typically ≥98 atom % D |

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid

A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids can be adapted for the preparation of 3,4-Dimethoxyphenylacetic-2,2-D2 acid from the corresponding malonic acid derivative. This method relies on hydrogen/deuterium exchange and subsequent decarboxylation in the presence of deuterium oxide (D₂O)[2].

Materials:

-

Diethyl 2-(3,4-dimethoxybenzyl)malonate

-

Potassium hydroxide (KOH)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrochloric acid (HCl) in D₂O

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Hydrolysis of the Malonic Ester: Diethyl 2-(3,4-dimethoxybenzyl)malonate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with an excess of potassium hydroxide in a mixture of ethanol and water.

-

Hydrogen/Deuterium Exchange and Decarboxylation: The resulting potassium salt of the dicarboxylic acid is isolated and then heated in D₂O. The acidic protons at the α-position undergo exchange with deuterium from the solvent. Upon acidification with HCl in D₂O and continued heating, decarboxylation occurs to yield 3,4-Dimethoxyphenylacetic-2,2-D2 acid.

-

Purification: The product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization.

Pharmacokinetic Study Protocol using 3,4-Dimethoxyphenylacetic-2,2-D2 Acid

This protocol outlines a typical pharmacokinetic study in a preclinical animal model to compare the metabolic fate of the deuterated versus the non-deuterated compound.

Objective: To determine and compare the pharmacokinetic profiles of 3,4-Dimethoxyphenylacetic-2,2-D2 acid and 3,4-Dimethoxyphenylacetic acid.

Materials:

-

3,4-Dimethoxyphenylacetic-2,2-D2 acid

-

3,4-Dimethoxyphenylacetic acid

-

Test subjects (e.g., Sprague-Dawley rats)

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Internal standard (a structurally similar compound, ideally a different isotopologue)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Animal Dosing: A cohort of rats is divided into two groups. One group receives a single oral or intravenous dose of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, and the other group receives an equimolar dose of 3,4-Dimethoxyphenylacetic acid.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: An appropriate LC-MS/MS method is developed and validated for the simultaneous quantification of the deuterated and non-deuterated compounds and their potential metabolites.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated for both compounds using non-compartmental analysis.

Signaling Pathways and Biological Relevance

3,4-Dimethoxyphenylacetic acid (homoveratric acid) is a key metabolite in the degradation pathway of dopamine, a crucial neurotransmitter involved in motor control, motivation, reward, and cognitive function. Dysregulation of dopamine signaling is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

The metabolic breakdown of dopamine is primarily carried out by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The action of these enzymes leads to the formation of several metabolites, including homovanillic acid (HVA), for which homoveratric acid is a precursor.

The use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid in metabolic studies allows researchers to trace the fate of this metabolite with high precision. The deuterium label can influence the rate of enzymatic reactions (the kinetic isotope effect), providing insights into the rate-limiting steps of dopamine metabolism.

Experimental Workflow

The general workflow for utilizing 3,4-Dimethoxyphenylacetic-2,2-D2 acid in a research setting, from synthesis to data analysis, is depicted below.

Logical Relationships in Drug Development

The use of deuterated compounds like 3,4-Dimethoxyphenylacetic-2,2-D2 acid is an integral part of modern drug development, offering a strategic advantage in understanding and optimizing new chemical entities.

References

Commercial Suppliers of Homoveratric Acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of homoveratric acid-d2, also known as (3,4-Dimethoxyphenyl)acetic-2,2-d2 acid. This deuterated internal standard is a critical tool for accurate quantification in mass spectrometry-based analyses, particularly in metabolomics, pharmacokinetic studies, and clinical diagnostics related to dopamine metabolism.

Introduction to Homoveratric Acid-d2

Homoveratric acid is a metabolite of dopamine, and its levels can be indicative of various neurological and physiological states. The deuterated analog, homoveratric acid-d2, serves as an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectra, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.

Commercial Availability and Specifications

Several reputable suppliers offer high-quality homoveratric acid-d2 for research purposes. The following tables summarize the key quantitative data from various commercial sources to facilitate comparison and procurement.

Supplier and Product Information

| Supplier | Product Name | Catalog Number | CAS Number |

| LGC Standards | (3,4-Dimethoxyphenyl)acetic-Alpha,Alpha-d2 Acid | TRC-H669521-10MG | 19031-58-4 |

| (3,4-Dimethoxyphenyl)acetic-alpha,alpha-d2 Acid | CDN-D-1941 | 19031-58-4 | |

| A2S | (3,4-Dimethoxyphenyl)acetic Acid 2,2-D2 | D509 | 19031-58-4 |

| CDN Isotopes | (3,4-Dimethoxyphenyl)acetic-alpha,alpha-d2 Acid | D-1941 | 19031-58-4 |

| MedChemExpress | 3,4-Dimethoxyphenylacetic acid-d2 | HY-134819S | 19031-58-4 |

| Pharmaffiliates | (3,4-Dimethoxyphenyl)acetic-2,2 D2 Acid | PAPST005420 | 19031-58-4 |

Quantitative Specifications

| Supplier/Product | Isotopic Enrichment | Chemical Purity | Molecular Formula | Molecular Weight |

| LGC Standards (CDN-D-1941) | 98 atom % D[1] | min 98%[1] | C₁₀H₁₀D₂O₄ | 198.21 g/mol [1] |

| CDN Isotopes (D-1941) | 98 atom % D[2] | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [2] |

| A2S (D509) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [3] |

| MedChemExpress (HY-134819S) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol |

| Pharmaffiliates (PAPST005420) | Not Specified | Not Specified | C₁₀H₁₀D₂O₄ | 198.21 g/mol [4] |

Experimental Protocols

The primary application of homoveratric acid-d2 is as an internal standard in quantitative mass spectrometry. Below is a detailed, generalized protocol for its use in an LC-MS/MS assay for the analysis of dopamine metabolites in biological samples.

General Protocol for Quantification of Homoveratric Acid using Homoveratric Acid-d2 Internal Standard by LC-MS/MS

1. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of non-labeled homoveratric acid and homoveratric acid-d2 (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water. Store at -20°C or below.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the homoveratric acid stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a fixed concentration of the homoveratric acid-d2 internal standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

2. Sample Preparation:

-

The choice of sample preparation method will depend on the biological matrix (e.g., plasma, urine, cerebrospinal fluid, tissue homogenate). Common techniques include:

-

Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile or methanol) containing the homoveratric acid-d2 internal standard to the sample in a 3:1 or 4:1 ratio. Vortex thoroughly and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and add an immiscible organic solvent containing the internal standard. Vortex to facilitate extraction of the analyte and internal standard into the organic phase. After phase separation (often aided by centrifugation), the organic layer is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample (to which the internal standard has been added) onto the cartridge. Wash the cartridge to remove interferences, and then elute the analyte and internal standard with a suitable solvent. The eluate is then evaporated and reconstituted.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is typically used for the separation of dopamine and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly employed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for both homoveratric acid and homoveratric acid-d2 need to be optimized.

-

Homoveratric Acid: Monitor the transition from the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) to a specific product ion.

-

Homoveratric Acid-d2: Monitor the corresponding transition for the deuterated standard.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each sample and calibration standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard like homoveratric acid-d2.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Simplified Metabolic Pathway of Homoveratric Acid

This diagram shows a simplified metabolic pathway illustrating the relationship between dopamine and homoveratric acid. Homoveratric acid is a downstream metabolite formed through the action of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

Caption: Simplified metabolic pathway involving homoveratric acid.

References

An In-depth Technical Guide on the Isotopic Purity of 3,4-Dimethoxyphenylacetic-2,2-D2 acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 3,4-Dimethoxyphenylacetic-2,2-D2 acid, a deuterated analog of homoveratric acid. This document outlines the significance of isotopic purity in research and development, details the analytical methodologies for its determination, and presents a plausible synthetic route. The information is intended to assist researchers in the accurate application and quality assessment of this stable isotope-labeled compound.

Introduction

3,4-Dimethoxyphenylacetic-2,2-D2 acid is a valuable tool in various scientific disciplines, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification. The substitution of two hydrogen atoms with deuterium at the α-position to the carboxylic acid offers a significant mass shift, enabling its distinction from the endogenous, non-labeled counterpart. The utility of this deuterated standard is fundamentally dependent on its isotopic and chemical purity. High isotopic enrichment is critical to minimize cross-talk between the analyte and the standard, ensuring the accuracy of quantitative analyses.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available 3,4-Dimethoxyphenylacetic-2,2-D2 acid is typically high, ensuring its suitability for sensitive analytical applications. The data presented below is a summary of typical specifications from various suppliers.

| Parameter | Specification |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Table 1: Summary of typical quantitative data for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.

Experimental Protocols

The determination of isotopic purity relies on robust analytical techniques capable of differentiating between the deuterated and non-deuterated forms of the molecule. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for assessing isotopic enrichment. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated (D2), partially deuterated (D1), and non-deuterated (D0) species can be determined.

Methodology:

-

Sample Preparation: A stock solution of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Analysis: The sample is infused directly into the ESI source, or injected via a liquid chromatography system. The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition: A full scan mass spectrum is acquired over a mass range that includes the molecular ions of the D0, D1, and D2 species (approximately m/z 195 to 200).

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The theoretical exact masses are:

-

D0 ([C₁₀H₁₁O₄]⁻): 195.0657

-

D1 ([C₁₀H₁₀DO₄]⁻): 196.0720

-

D2 ([C₁₀H₉D₂O₄]⁻): 197.0783 The relative peak areas of these ions are used to calculate the isotopic purity. Corrections for the natural abundance of ¹³C are applied for accurate quantification.

-

Determination of Isotopic Purity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the presence of residual protons at the deuterated positions. The absence or significant reduction of the signal corresponding to the α-protons confirms high isotopic enrichment.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 3,4-Dimethoxyphenylacetic-2,2-D2 acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis: A standard ¹H NMR spectrum is acquired.

-

Data Interpretation: The spectrum of the non-deuterated 3,4-Dimethoxyphenylacetic acid shows a characteristic singlet for the two α-protons (CH₂) at approximately 3.6 ppm. In the spectrum of the deuterated compound, the intensity of this signal will be significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual α-proton signal to the integral of a non-deuterated, stable signal in the molecule, such as the methoxy protons.

Synthesis of 3,4-Dimethoxyphenylacetic-2,2-D2 acid

While specific, proprietary synthesis methods may vary between manufacturers, a plausible and common approach for introducing deuterium at the α-position of a carboxylic acid involves base-catalyzed H/D exchange in a deuterated solvent.

Plausible Synthetic Protocol:

-

Starting Material: 3,4-Dimethoxyphenylacetic acid (homoveratric acid).

-

Reagents: Sodium methoxide (NaOMe), Deuterium oxide (D₂O), and Deuterated methanol (MeOD).

-

Procedure: a. 3,4-Dimethoxyphenylacetic acid is dissolved in deuterated methanol (MeOD). b. A catalytic amount of a strong base, such as sodium methoxide, is added to the solution. c. The mixture is heated to reflux and stirred for an extended period (e.g., 24-48 hours) to facilitate the exchange of the acidic α-protons with deuterium from the solvent. d. The reaction is monitored by ¹H NMR or mass spectrometry to assess the extent of deuteration. e. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. f. The residue is dissolved in D₂O and the solution is acidified with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated carboxylic acid. g. The product is collected by filtration, washed with cold D₂O, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve high chemical purity.

Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.

Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR Spectroscopy.

Caption: Plausible Synthetic Pathway for 3,4-Dimethoxyphenylacetic-2,2-D2 acid.

Role of homoveratric acid as a human metabolite

An In-Depth Technical Guide on Homoveratric Acid as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoveratric acid, systematically known as (3,4-dimethoxyphenyl)acetic acid, is a human metabolite that has garnered interest primarily due to its association with the metabolism of certain xenobiotic compounds and its structural similarity to key neurotransmitter metabolites.[1] As a phenylacetic acid derivative, its presence in human biological fluids can be indicative of exposure to specific exogenous substances or, potentially, yet-to-be-fully-elucidated endogenous metabolic processes.

This technical guide provides a comprehensive overview of the current scientific understanding of homoveratric acid's role as a human metabolite. It is designed for researchers, scientists, and drug development professionals, offering in-depth information on its biochemical profile, metabolic pathways, analytical methodologies for its detection, and its potential clinical significance. The guide aims to consolidate the available data to facilitate further research and application in relevant fields.

Biochemical Profile

Homoveratric acid is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] It is characterized by a phenylacetic acid core with two methoxy groups substituted at the 3 and 4 positions of the benzene ring.[1] It is also known by its synonym, 3,4-dimethoxyphenylacetic acid.[1]

While structurally similar to homovanillic acid (HVA), a major metabolite of dopamine, homoveratric acid is distinguished by the presence of a second methoxy group in place of a hydroxyl group. This seemingly minor difference has significant implications for its metabolic origin and biological role, as it is not a direct downstream metabolite of dopamine in the canonical catecholamine pathway.

Homoveratric acid is known to be a human urinary metabolite and a xenobiotic metabolite.[1] It has also been identified in certain plants, such as those of the Zingiber officinale (ginger) and Olea europaea (olive) species.[1]

Metabolic Pathways

The primary and most well-documented metabolic pathway for the formation of homoveratric acid in humans is through the biotransformation of the xenobiotic compound 3,4-dimethoxyphenylethylamine (DMPEA).[2] DMPEA, also known as homoveratrylamine, has been investigated for its potential association with certain neurological conditions.[3]

The metabolism of DMPEA to homoveratric acid is a two-step enzymatic process:

-

Oxidative Deamination: Monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters, catalyzes the initial conversion of DMPEA to 3,4-dimethoxyphenylacetaldehyde.[2][4][5]

-

Oxidation: The intermediate aldehyde is then rapidly oxidized to the carboxylic acid, homoveratric acid, by aldehyde dehydrogenase (ALDH).[2][6] Aldehyde oxidase (AO) may also contribute to this final oxidation step.[2][7]

Currently, there is limited evidence to support a significant endogenous metabolic pathway for the synthesis of homoveratric acid in humans independent of xenobiotic precursors like DMPEA.

Role as a Human Metabolite

Xenobiotic Metabolite

The primary role of homoveratric acid as a human metabolite is as a product of xenobiotic metabolism.[1][8][9] Its detection in human urine or plasma is often linked to the ingestion or exposure to its precursor, DMPEA.[3] DMPEA itself can be of exogenous origin, found in certain plant species.

Potential Neurotoxicity

While direct studies on the neurotoxicity of homoveratric acid are scarce, its precursor, DMPEA, has been investigated as a potential neurotoxin.[10] Some endogenous neurotoxins are known to be produced through abnormal metabolism and can affect the central nervous system.[11] The mechanisms of neurotoxicity for some compounds involve the generation of reactive intermediates during their metabolism.[5][11][12] The metabolic pathway from DMPEA to homoveratric acid proceeds via a reactive aldehyde intermediate, 3,4-dimethoxyphenylacetaldehyde.[2] Aldehyde intermediates of neurotransmitter metabolism have been implicated in cellular toxicity.[6] However, further research is needed to determine if homoveratric acid or its immediate precursor aldehyde exhibits significant neurotoxic effects in humans.

Analytical Methodologies

The quantitative analysis of homoveratric acid in biological matrices such as urine, plasma, and cerebrospinal fluid (CSF) is typically performed using chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds.[13] For non-volatile compounds like homoveratric acid, a derivatization step is necessary to increase volatility and improve chromatographic properties.[14][15][16]

References

- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 5. The dynamics of autism spectrum disorders: how neurotoxic compounds and neurotransmitters interact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xenobiotic Metabolomics: Major Impact on the Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of xenobiotics of human environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Neurotoxic effects of perfluoroalkyl acids: Neurobehavioral deficit and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 12. Plasma and cerebrospinal fluid concentration of phenylacetic acid in humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CONVERSION OF DOPAMINE TO 3,4-DIMETHOXYPHENYLACETIC ACID IN SCHIZOPHRENIC PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with stable isotope-labeled internal standards (SIL-IS) in quantitative analysis. The use of SIL-IS is a cornerstone of modern analytical chemistry, particularly in mass spectrometry-based applications, offering unparalleled accuracy and precision. This guide will delve into the synthesis of these standards, their practical implementation in experimental workflows, and the significant advantages they provide in data quality.

Core Principles of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the SIL-IS is added to a sample at the earliest stage of preparation.[1] Because the SIL-IS is chemically identical to the analyte of interest, it behaves nearly identically during sample extraction, purification, and analysis.[1] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. By measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[1]

The use of a SIL-IS is widely regarded as the gold standard for quantitative bioanalysis.[2] It provides a level of accuracy and precision that is difficult to obtain with other internal standardization methods, such as the use of a structural analog. While a structural analog may have similar chemical properties, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.

Data Presentation: The Impact of SIL-IS on Analytical Performance

The inclusion of a SIL-IS in a quantitative assay significantly improves its performance by compensating for various sources of error, most notably matrix effects and variability in sample recovery. Matrix effects arise from co-eluting endogenous components in a biological sample that can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[3]

The following tables summarize quantitative data from various studies, clearly demonstrating the enhanced precision and accuracy achieved when using SIL-IS compared to methods without an internal standard or with a non-isotope-labeled (analog) internal standard.

Table 1: Comparison of Accuracy and Precision for the Quantification of Lapatinib in Human Plasma

| Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| Zileuton (Analog IS) | 5 | 5.1 | 102.0 | 5.8 |

| 15 | 15.4 | 102.7 | 4.5 | |

| 150 | 152.1 | 101.4 | 3.2 | |

| 4000 | 4080 | 102.0 | 2.5 | |

| Lapatinib-d3 (SIL-IS) | 5 | 5.0 | 100.0 | 4.2 |

| 15 | 14.9 | 99.3 | 3.1 | |

| 150 | 151.2 | 100.8 | 2.1 | |

| 4000 | 3988 | 99.7 | 1.8 |

Data adapted from a study on the quantification of lapatinib in human plasma.[4]

Table 2: Comparative Performance for the Quantification of an Analyte with Different Internal Standards

| Internal Standard | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| SIL Internal Standard | 100.3 | 7.6 |

Statistical analysis showed that the variance using the SIL internal standard was significantly lower, indicating a significant improvement in precision.[5]

Table 3: Comparison of Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs) Analysis

| Parameter | With Isotope Dilution (SIL-IS) | Without Internal Standard |

| Accuracy (% Recovery) | 80-120% | 60-140% |

| Precision (% RSD) | <15% | >20% |

Data adapted from a study on the analysis of PAHs using GC/MS.[6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of SIL-IS in quantitative assays. This section provides methodologies for key applications.

This protocol outlines the key steps for quantifying a target protein in a complex biological sample like human plasma using a SIL peptide internal standard.[2]

1. Standard Selection and Preparation:

-

Select a proteotypic peptide unique to the target protein.

-

Synthesize or obtain a high-purity stable isotope-labeled version of this peptide (e.g., with one ¹³C/¹⁵N-labeled Arginine or Lysine). This is the SIL internal standard.

-

Accurately determine the concentration of the SIL peptide stock solution.

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

Aliquot a precise volume (e.g., 10 µL) of plasma into a microcentrifuge tube.

-

Add a known, fixed amount of the SIL peptide internal standard to each plasma sample. This is a critical step for accurate quantification.[2]

-

Add denaturation buffer (e.g., 8M Urea) to unfold the proteins.[2]

-

Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide to prevent refolding.[2]

3. Protein Digestion:

-

Dilute the denatured sample to reduce the urea concentration (typically <2M) to ensure enzyme activity.[2]

-

Add a protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:50).

-

Incubate overnight at 37°C to digest the proteins into peptides.[2]

4. Peptide Cleanup:

-

Acidify the digest to stop the enzymatic reaction.

-

Use a solid-phase extraction (SPE) C18 cartridge or tip to desalt and concentrate the peptides, removing interfering substances.[2]

-

Elute the peptides and dry them completely using a vacuum centrifuge.[2]

5. LC-MS/MS Analysis:

-

Reconstitute the dried peptides in an appropriate solvent for LC-MS analysis.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Develop a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. This involves selecting specific precursor-to-fragment ion transitions for both the endogenous ("light") peptide and the SIL ("heavy") peptide.[2]

6. Data Analysis:

-

Integrate the peak areas of the light and heavy peptides.

-

Calculate the peak area ratio (Endogenous/SIL Standard) for each sample.[2]

-

Generate a calibration curve using known concentrations of the light peptide spiked into a representative matrix.

-

Determine the absolute concentration of the endogenous peptide in the original sample by interpolating its peak area ratio onto the calibration curve.[2]

SILAC is a powerful metabolic labeling strategy for accurate relative and absolute protein quantification.

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing the natural amino acids (e.g., L-arginine and L-lysine).

-

The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).

-

Grow the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Sample Preparation and Protein Extraction:

-

After the desired experimental treatment, harvest the "light" and "heavy" cell populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteins.

3. Protein Digestion:

-

Perform in-solution or in-gel digestion of the protein mixture using trypsin.

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

5. Data Analysis:

-

Use specialized software to identify and quantify the "light" and "heavy" peptide pairs.

-

The ratio of the peak intensities of the heavy to light peptides provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.

Mandatory Visualizations

Visual representations of complex workflows and concepts are essential for clear communication in a technical guide.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis, providing a level of accuracy and precision that is unmatched by other methods. By effectively compensating for variations in sample preparation and matrix effects, SIL-IS ensures the generation of high-quality, reliable data that is essential for informed decision-making in research, clinical diagnostics, and drug development. The detailed protocols and comparative data presented in this guide underscore the significant advantages of incorporating SIL-IS into analytical workflows.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Utilization of 3,4-Dimethoxyphenylacetic-2,2-D2 Acid as an Internal Standard in LC-MS for Accurate Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, as they exhibit nearly identical physicochemical properties to the analyte of interest. This application note details the use of 3,4-Dimethoxyphenylacetic-2,2-D2 acid (D2-HVA) as an internal standard for the quantification of its non-labeled counterpart, 3,4-Dimethoxyphenylacetic acid, more commonly known as Homovanillic acid (HVA). HVA is a major catecholamine metabolite, and its accurate measurement in biological matrices is crucial for the diagnosis and monitoring of various diseases, including neuroendocrine tumors.[1][2][3][4] The use of a deuterated internal standard like D2-HVA effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced assay precision and accuracy.[5][6][7][8]

Principle of Operation

3,4-Dimethoxyphenylacetic-2,2-D2 acid is an ideal internal standard for HVA analysis because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[5][8] Due to the mass difference of 2 Daltons, the mass spectrometer can distinguish between the analyte and the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during the analytical process can be normalized, resulting in a more robust and reliable quantification.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Homovanillic acid (HVA) using a deuterated internal standard, such as 3,4-Dimethoxyphenylacetic-2,2-D2 acid. The data presented is a representative compilation from various validated bioanalytical methods.[2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Linear Range | 0.5 - 100.0 mg/L |

| Correlation Coefficient (R²) | > 0.999 |

| Calibration Model | Linear, 1/x weighting |

Table 2: Accuracy and Precision (Inter- and Intra-day)

| Analyte Concentration | Accuracy (%) | Precision (%CV) |

| Low QC | Within ± 15% | < 15% |

| Medium QC | Within ± 15% | < 15% |

| High QC | Within ± 15% | < 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value | Acceptance Criteria |

| Extraction Recovery | 85.4% - 103.4% | Consistent and reproducible |

| Matrix Effect | Minimal | CV of IS-normalized matrix factor ≤15% |

Table 4: Limit of Quantification (LLOQ)

| Parameter | Typical Value |

| LLOQ | 0.5 mg/L |

Experimental Protocols

This section provides a detailed protocol for a typical "dilute-and-shoot" LC-MS/MS method for the quantification of HVA in urine, using 3,4-Dimethoxyphenylacetic-2,2-D2 acid as an internal standard.[2]

1. Materials and Reagents

-

Homovanillic acid (HVA) analytical standard

-

3,4-Dimethoxyphenylacetic-2,2-D2 acid (D2-HVA)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control urine matrix

2. Standard and Internal Standard Preparation

-

HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

-

D2-HVA Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve D2-HVA in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the HVA stock solution with a 50:50 methanol/water mixture.

-

Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the D2-HVA stock solution with a 50:50 methanol/water mixture.

3. Sample Preparation

-

To a 1.5 mL microcentrifuge tube, add 20 µL of urine sample, calibration standard, or quality control sample.

-

Add 540 µL of 0.1% formic acid in water.

-

Add 20 µL of the internal standard working solution (e.g., 5 µg/mL D2-HVA).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Ramp to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

HVA: Precursor Ion > Product Ion (e.g., m/z 181.1 > 137.1)

-

D2-HVA: Precursor Ion > Product Ion (e.g., m/z 183.1 > 139.1)

-

-

Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for the specific mass spectrometer being used.

-

Visualizations

The following diagrams illustrate the experimental workflow, the rationale for using a stable isotope-labeled internal standard, and the metabolic context of Homovanillic acid.

References

- 1. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Notes and Protocols for the Quantitative Analysis of Catecholamine Metabolites Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholamines, including dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters and hormones that regulate a multitude of physiological processes. The accurate quantification of their metabolites—such as metanephrines, normetanephrines, and vanillylmandelic acid (VMA)—in biological matrices is essential for diagnosing certain diseases, monitoring therapeutic interventions, and advancing drug development. This document provides detailed protocols for the quantitative analysis of key catecholamine metabolites in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting matrix effects and ensuring high accuracy and precision in the analytical results.[1]

Catecholamine Biosynthesis and Metabolism

Catecholamines are synthesized from the amino acid tyrosine through a series of enzymatic reactions.[2][3][4] Tyrosine is first converted to L-DOPA, which is then decarboxylated to form dopamine.[2] Dopamine can be further converted to norepinephrine, and subsequently, norepinephrine can be methylated to form epinephrine.[2] The metabolism of catecholamines primarily involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[4][5] COMT catalyzes the O-methylation of catecholamines to form metanephrine (from epinephrine) and normetanephrine (from norepinephrine).[4] MAO is involved in the oxidative deamination of these compounds.[4] The final major metabolite of norepinephrine and epinephrine metabolism is vanillylmandelic acid (VMA).[4]

Experimental Protocols

The following protocols outline the procedures for sample preparation and LC-MS/MS analysis of catecholamine metabolites in plasma and urine.

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol is a rapid and straightforward method for preparing plasma samples.[6]

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard solution.

-

Protein Precipitation: Add 150 µL of a precipitation solution (e.g., acetonitrile containing 0.1% formic acid) to the plasma sample.

-

Vortexing: Vortex the mixture thoroughly for 30 seconds.

-

Incubation: Let the samples stand at room temperature for 5 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating catecholamine metabolites from urine.[7][8][9]

-

Sample pH Adjustment: Adjust the pH of the urine sample to approximately 6.5 with a suitable buffer.

-

Internal Standard Spiking: Add the deuterated internal standard solution to the pH-adjusted urine sample.

-

SPE Column Conditioning: Condition a weak cation-exchange (WCX) SPE cartridge by washing with methanol followed by equilibration with the appropriate buffer.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solutions to remove interferences. A typical wash sequence includes a mild organic solvent and an acidic buffer.

-

Elution: Elute the analytes of interest from the SPE cartridge using a solvent mixture, such as methanol containing a small percentage of formic acid.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of catecholamine metabolites.

Table 1: Liquid Chromatography Conditions

| Parameter | Typical Setting |

| Column | C18 or Pentafluorophenyl (PFP) column[10][11] |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate[11] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[11] |

| Flow Rate | 0.3 - 0.6 mL/min |

| Gradient | A gradient elution is typically used to separate the analytes. |

| Column Temperature | 25 - 40 °C[6][11] |

| Injection Volume | 5 - 50 µL[6][12] |

Table 2: Mass Spectrometry Conditions

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM)[13] |

| Ion Source Temp. | 250 - 350 °C[11] |

| Capillary Voltage | 3000 - 4000 V |

Table 3: MRM Transitions for Selected Analytes and Deuterated Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Metanephrine | 180.1 | 148.1[13] | d3-Metanephrine | 183.1 | 168.1[13] |

| Normetanephrine | 166.1 | 134.1[13] | d3-Normetanephrine | 169.1 | 137.2[13] |

| Epinephrine | 184.1 | 166.1 | d6-Epinephrine | 190.1 | 172.1 |

| Norepinephrine | 170.1 | 152.1 | d6-Norepinephrine | 176.1 | 111.1[10] |

| Dopamine | 154.1 | 137.1 | d4-Dopamine | 158.1 | 141.1 |

Quantitative Data Summary

The use of deuterated internal standards allows for robust and accurate quantification. The following tables summarize typical performance characteristics of LC-MS/MS methods for catecholamine metabolite analysis.

Table 4: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linear Range | LLOQ |

| Metanephrine | Plasma | 5.9 - 4090.0 pg/mL[13] | 1 pg/mL |

| Normetanephrine | Plasma | 22.0 - 4386.7 pg/mL[13] | 10 pg/mL |

| Metanephrine | Urine | 0.2 - 27.4 µmol/L[8][9] | 0.2 µmol/L[9] |

| Normetanephrine | Urine | 0.3 - 14.6 µmol/L[8][9] | 0.3 µmol/L[9] |

| Epinephrine | Urine | 0.5 - 250 ng/mL[14] | 0.5 ng/mL[14] |

| Norepinephrine | Urine | 1 - 1000 ng/mL[14] | 1 ng/mL[14] |

| Dopamine | Urine | 10 - 2000 ng/mL[14] | 10 ng/mL[14] |

Table 5: Precision and Accuracy

| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Metanephrine | Plasma | < 6% | < 10% | 85 - 115% |

| Normetanephrine | Plasma | < 6% | < 10% | 85 - 115% |

| Metanephrine | Urine | < 5%[8][9] | < 5%[8] | 90 - 110% |

| Normetanephrine | Urine | < 10%[8][9] | < 10%[8] | 90 - 110% |

Table 6: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) |

| Metanephrine | Plasma | On-line SPE | > 90% |

| Normetanephrine | Plasma | On-line SPE | > 90% |

| Metanephrine | Urine | SPE | 91 - 114%[8] |

| Normetanephrine | Urine | SPE | 91 - 114%[8] |

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of catecholamine metabolites in biological fluids. The combination of robust sample preparation techniques, optimized LC-MS/MS conditions, and the use of deuterated internal standards ensures high-quality, reliable data essential for clinical research and drug development. These methods offer the sensitivity, specificity, and throughput required for demanding applications in the field.

References

- 1. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catecholamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 5. karger.com [karger.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. agilent.com [agilent.com]

- 11. CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents [patents.google.com]

- 12. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [restek.com]

Application Note: Protocol for Spiking Plasma Samples with Homoveratric Acid-d2 for Quantitative Bioanalysis

Introduction

Quantitative analysis of endogenous molecules in biological matrices, such as plasma, is fundamental in clinical diagnostics, metabolic research, and pharmacokinetic studies. Homoveratric acid (HVA), a major catecholamine metabolite, is a key biomarker for various physiological and pathological states. Accurate quantification of HVA requires a robust analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as homoveratric acid-d2 (HVA-d2), is critical for achieving high accuracy and precision.[1][2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it compensates for variability during sample preparation, extraction, and LC-MS/MS analysis, thereby correcting for matrix effects and improving data reliability.[2][4]

This document provides a detailed protocol for the preparation of HVA-d2 standards and the subsequent spiking of these standards into human plasma samples for quantitative bioanalysis.

Materials and Reagents

-

Homoveratric acid-d2 (HVA-d2), analytical standard grade

-

Homoveratric acid (HVA), analytical standard grade

-

Human plasma, blank (K2EDTA as anticoagulant recommended)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Experimental Protocols

This section outlines the step-by-step procedures for preparing stock solutions, working solutions, and spiking plasma samples.

Preparation of HVA-d2 Stock and Working Solutions

2.1.1 HVA-d2 Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1.0 mg of HVA-d2 powder using a calibrated analytical balance.

-

Transfer the powder to a 1.0 mL Class A volumetric flask.

-

Add a small volume of methanol to dissolve the powder completely.

-

Bring the flask to the final volume with methanol.

-

Cap the flask and invert it multiple times to ensure homogeneity.

-

Transfer the solution to a labeled storage vial and store at -20°C.

2.1.2 HVA-d2 Working Internal Standard (IS) Solution (10 µg/mL)

-

Allow the primary stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL HVA-d2 primary stock solution into a 10 mL volumetric flask.

-

Dilute to the final volume with 50:50 (v/v) methanol:water.

-

Cap and mix thoroughly. This solution will be used to spike all plasma samples, including calibration standards and quality controls.

Preparation of Calibration Standards and Quality Controls (QCs)

Calibration standards and QCs are prepared by spiking blank plasma with known concentrations of the non-labeled analyte (HVA).

-

Prepare a separate primary stock solution of HVA (non-labeled) at 1 mg/mL in methanol.

-

From this stock, perform serial dilutions in 50:50 methanol:water to create a series of working standard solutions that cover the desired calibration range.

-

Spike a small volume (e.g., 5-10 µL) of each HVA working standard into an aliquot of blank plasma to create the calibration curve.

-

Prepare QC samples at low, medium, and high concentrations in the same manner using separately prepared HVA stock solutions.

Protocol for Spiking Plasma Samples

This procedure utilizes a protein precipitation technique, a common and effective method for sample cleanup in bioanalysis.[1][5]

-

Label clean 1.5 mL polypropylene microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of the plasma sample (or calibration standard/QC) into the corresponding tube.

-

Add 10 µL of the 10 µg/mL HVA-d2 Working IS Solution to each tube.

-

Vortex each tube for 5-10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent precipitates the plasma proteins.[5]

-

Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant (approximately 400 µL) to a new labeled tube or a 96-well plate.

-

The samples are now ready for analysis. Depending on the sensitivity of the LC-MS/MS system, the supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[3]

Quantitative Data Summary

The following table summarizes the concentrations used in this protocol. Researchers should adjust these values based on the expected endogenous levels of HVA and the sensitivity of their analytical instrumentation.

| Solution/Sample Type | Analyte | Concentration | Solvent/Matrix | Purpose |

| Primary Stock Solution | HVA-d2 | 1.0 mg/mL | Methanol | High-concentration stock for serial dilutions. |

| Working IS Solution | HVA-d2 | 10.0 µg/mL | 50:50 Methanol:Water | Spiking solution for all samples. |

| Final IS Concentration | HVA-d2 | ~244 ng/mL | Processed Plasma | Final concentration of IS in the sample for injection. |

| Calibration Standards | HVA | Variable | Blank Plasma | To construct the standard curve for quantification. |

| Quality Control Samples | HVA | Low, Med, High | Blank Plasma | To assess the accuracy and precision of the method.[7] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for spiking plasma with HVA-d2 internal standard and sample preparation.

Internal Standard Correction Principle

References

- 1. texilajournal.com [texilajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Sample Preparation with Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common sample preparation techniques utilizing deuterated internal standards for quantitative analysis, primarily by mass spectrometry.

Introduction

Deuterated internal standards are the gold standard in quantitative mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from sample preparation to detection, compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] The result is improved accuracy, precision, and robustness of quantitative data.

The selection of an appropriate sample preparation technique is critical for removing interferences from the sample matrix and concentrating the analyte of interest. The most common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the analyte's properties, the sample matrix, and the desired level of cleanliness.

Protein Precipitation (PPT)